molecular formula C14H16O6 B14287574 2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate CAS No. 140448-92-6

2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate

Katalognummer: B14287574
CAS-Nummer: 140448-92-6
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: YQHWGJWJGAHLRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate is an organic compound with the molecular formula C14H16O6 It is an ester derivative of benzoic acid, featuring both acetyloxy and formyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with 2-[2-(acetyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2-[2-(Acetyloxy)ethoxy]ethyl 2-carboxybenzoate

    Reduction: 2-[2-(Acetyloxy)ethoxy]ethyl 2-hydroxybenzoate

    Substitution: Various substituted esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These reactions can modulate biological pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Acetyloxy)ethoxy]ethyl acetate
  • 2-[2-(Acetyloxy)ethoxy]ethyl benzoate
  • 2-[2-(Acetyloxy)ethoxy]ethyl 4-formylbenzoate

Uniqueness

2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate is unique due to the presence of both acetyloxy and formyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

140448-92-6

Molekularformel

C14H16O6

Molekulargewicht

280.27 g/mol

IUPAC-Name

2-(2-acetyloxyethoxy)ethyl 2-formylbenzoate

InChI

InChI=1S/C14H16O6/c1-11(16)19-8-6-18-7-9-20-14(17)13-5-3-2-4-12(13)10-15/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

YQHWGJWJGAHLRG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCOCCOC(=O)C1=CC=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.